molecular formula C19H22N2O2S2 B4553434 methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate

methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate

Cat. No.: B4553434
M. Wt: 374.5 g/mol
InChI Key: DNYRAKQGXMZYRK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.11227030 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • The synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a thiophene carboxylate similar in structure to the query compound, demonstrated antibacterial and antifungal activities. These compounds were tested for their antimicrobial activity, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Antiproliferative and Tumor Cell Selectivity

  • A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally related to the query compound, showed pronounced anti-proliferative activity and tumor cell selectivity. These derivatives inhibited the proliferation of specific tumor cell types, including T-lymphoma and prostate cancer cells, demonstrating the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2017).

Conformational Polymorphism in Pharmaceutical Solids

  • An analysis using solid-state NMR and electronic structure calculations on polymorphic forms of a thiophene carbonitrile, closely related to the query compound, highlighted the impact of molecular conformation on pharmaceutical properties. This study demonstrates the significance of understanding polymorphism in the development of pharmaceuticals (Smith, Xu, & Raftery, 2006).

Discovery of Antimycobacterial Agents

  • The discovery of antimycobacterial spiro-piperidin-4-ones through the synthesis involving thiophene derivatives showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This underscores the potential of thiophene derivatives in creating effective antimycobacterial treatments (Kumar et al., 2008).

Synthesis and Biological Activity of Thiazole Derivatives

  • The synthesis and biological screening of thiazole-5-carboxaldehydes and their derivatives, facilitated by the use of piperidine as a catalyst, demonstrated antibacterial and antifungal properties. This indicates the broad applicability of thiophene and related compounds in synthesizing bioactive molecules (Thumar & Patel, 2009).

Estrogen Antagonistic Activities

  • Research into 1-(aminoalkyl)-2-phenylindoles, incorporating elements similar to the query compound, identified compounds with significant binding affinities to the estrogen receptor and estrogen antagonistic activities. This suggests potential applications in developing nonsteroidal antiestrogens (von Angerer, Knebel, Kager, & Ganss, 1990).

Properties

IUPAC Name

methyl 5-methyl-4-phenyl-2-(piperidine-1-carbothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-13-15(14-9-5-3-6-10-14)16(18(22)23-2)17(25-13)20-19(24)21-11-7-4-8-12-21/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYRAKQGXMZYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=S)N2CCCCC2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate
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methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
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methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.